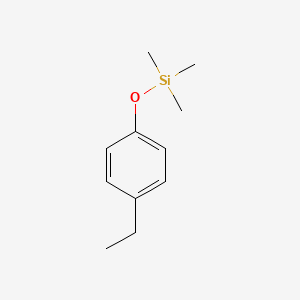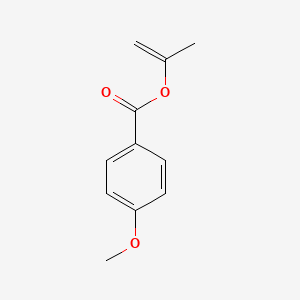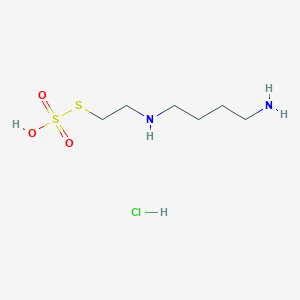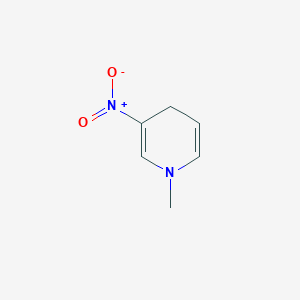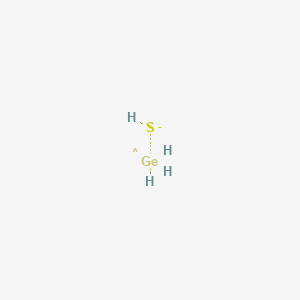
Germanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Germanethiol can be synthesized through the reaction of hydrogen sulfide with monogermyl species. For instance, hydrogen sulfide reacts with monogermylarsine or monogermylphosphine to produce this compound as an intermediate product . Another method involves the reaction of germanium tetrachloride with sodium hydrosulfide, yielding this compound and sodium chloride as by-products .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of germanium tetrachloride with hydrogen sulfide in the presence of a catalyst. This method is favored due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Germanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium disulfide (GeS₂) using strong oxidizing agents.
Reduction: It can be reduced back to its elemental form using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the SH group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Germanium disulfide (GeS₂).
Reduction: Elemental germanium.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Scientific Research Applications
Germanethiol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds. It is also used in studying the reactivity and properties of germanium-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which germanethiol exerts its effects involves its ability to form strong bonds with metals and other elements. The SH group in this compound can interact with metal ions, forming stable complexes. This property is particularly useful in catalysis and materials science. Additionally, this compound can undergo redox reactions, making it valuable in various chemical processes.
Comparison with Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with similar chemical properties but different applications.
Ethanethiol (C₂H₅SH): Another thiol used in the chemical industry, known for its strong odor.
Thiophenol (C₆H₅SH): An aromatic thiol with distinct reactivity due to the presence of the phenyl group.
Uniqueness of Germanethiol: this compound is unique due to the presence of germanium, which imparts distinct electronic and chemical properties compared to other thiols
Properties
CAS No. |
21847-06-3 |
|---|---|
Molecular Formula |
GeH4S- |
Molecular Weight |
108.73 g/mol |
InChI |
InChI=1S/GeH3.H2S/h1H3;1H2/p-1 |
InChI Key |
ZHDXCPLPPSKBOH-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].[GeH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



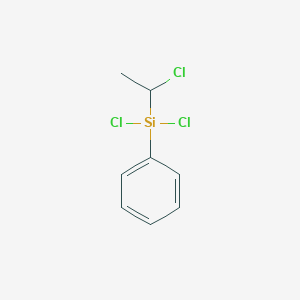
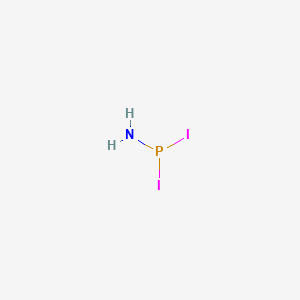
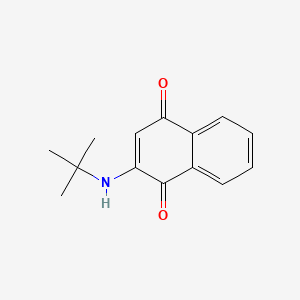
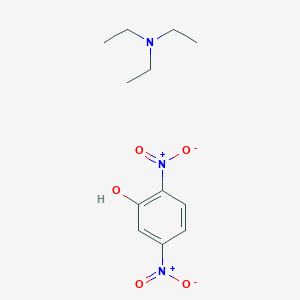
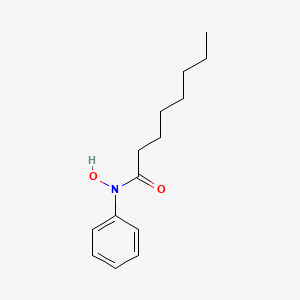
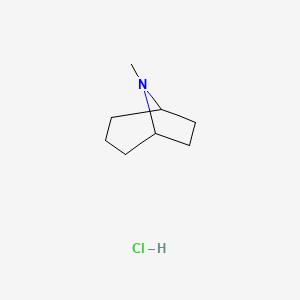
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
